4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate

PAR4 antagonist platelet activation thrombin signaling

Fragment-based drug discovery programs require validated starting points with structural data. This compound addresses that need as a co-crystallized AMCase ligand (PDB: 3RM9, 2.10 Å) with measurable affinity (IC₅₀ = 13 µM; Kd = 17 µM), enabling rational fragment growing. It also discriminates PAR4 signaling (IC₅₀ = 72 nM vs. 10,000 nM for thrombin-induced). Supplied as ≥95% pure sulfate salt with consistent stoichiometry, shipped ambient for immediate global delivery.

Molecular Formula C11H17ClN4O4S
Molecular Weight 336.8 g/mol
CAS No. 1417568-42-3
Cat. No. B1432249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
CAS1417568-42-3
Molecular FormulaC11H17ClN4O4S
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/C11H15ClN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4)
InChIKeyABOBDSBOGSWGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Key Procurement Data


4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate (CAS 1417568-42-3) is a piperazine-1-carboximidamide derivative supplied as the sulfate salt, with a molecular formula of C₁₁H₁₇ClN₄O₄S and a molecular weight of 336.80 g/mol [1]. The compound features a para-chlorophenyl substituent on the piperazine ring and a carboximidamide (guanidine-like) functional group. It has been co-crystallized with human acidic mammalian chitinase (AMCase) and deposited as PDB entry 3RM9, confirming its role as an AMCase ligand [2][3]. It also exhibits antagonist activity at protease-activated receptor 4 (PAR4) in human platelets [4]. The sulfate salt form enhances aqueous solubility relative to the free base [1].

Structurally validated AMCase fragment (PDB 3RM9)
PAR4 biased signaling probe (AP vs thrombin)
Sulfate salt for aqueous assay preparation
Defined stoichiometry for analytical reference

Why In-Class Analogs Are Not Interchangeable


Piperazine-1-carboximidamide derivatives are not functionally interchangeable because the nature and position of the aryl substituent profoundly affect target engagement, potency, and selectivity. The para-chloro substituent in this compound provides a distinct combination of electron-withdrawing inductive effect and moderate lipophilicity (XLogP3-AA = 1.5) [1] that differs fundamentally from the unsubstituted phenyl analog (4-phenylpiperazine-1-carboximidamide), the para-fluoro analog, or ortho/meta-chloro positional isomers. Evidence from the AMCase inhibitor series demonstrates that even within the same high-throughput screening campaign, structurally related compounds span a >65-fold range in inhibitory potency [2]. The sulfate salt form (CAS 1417568-42-3) further distinguishes this product from the free base (CAS 17238-60-7) in terms of aqueous solubility and formulation behavior, making direct substitution without re-validation scientifically unsound [1].

Aryl substituent variation
Unsubstituted phenyl or para-fluoro analogs may alter target engagement and binding pose.
Salt form mismatch
Free base (CAS 17238-60-7) may exhibit lower aqueous solubility than sulfate salt, shifting assay concentration.
Analog potency divergence
Structurally close analogs from same HTS campaign show >65-fold potency differences; direct interchange may compromise experimental reproducibility.

Quantitative Differentiation Evidence


PAR4 Antagonist: Activation Pathway Selectivity

This compound acts as a PAR4 antagonist in human platelets with an IC₅₀ of 72 nM against activating peptide (PAR4-AP)-induced PAC1 binding [1]. When tested against γ-thrombin-induced PAC1 binding in the same assay platform, the IC₅₀ drops to 10,000 nM, representing a 139-fold reduction in potency [1]. This differential indicates that the compound more effectively blocks exogenous peptide activation than endogenous protease-mediated receptor activation, a profile that may be relevant for mechanistic probing of PAR4 signaling modalities. Note: A direct comparator from the same chemotype tested in identical conditions is not publicly available at this time; the internal baseline comparison between activation modes constitutes the primary quantifiable differentiation.

PAR4 mode selectivity
Cross-study comparable
IC50 72 nM (peptide)vsIC50 10,000 nM (γ-thrombin)
Activation-mode selectivity context
Human platelet PAC1 binding; 139× potency difference
PAR4 antagonist platelet activation thrombin signaling

AMCase Inhibition: Potency Comparison with Lead Compound

In the same study (Cole et al., J. Med. Chem. 2010) that identified and characterized AMCase inhibitors, this compound (designated 'Compound 3') exhibited an AMCase IC₅₀ of 13,000 nM [1][2]. By comparison, Compound 1 from the same paper — 5-(4-(2-(4-bromophenoxy)ethyl)piperazin-1-yl)-1H-1,2,4-triazol-3-amine — demonstrated an IC₅₀ of 200 nM, making it 65-fold more potent [2][3]. The substantially lower potency of the target compound is consistent with its smaller molecular size (MW = 238.7 vs. ~450 Da for Compound 1) and its characterization as a fragment-like binder occupying a sub-pocket of the AMCase active site, as revealed by the X-ray co-crystal structure PDB 3RM9 [3].

AMCase inhibition
Direct head-to-head
IC50 13,000 nMvs200 nM (Compound 1)
Supports fragment-hit classification
65-fold lower potency; Cole et al. 2010
acidic mammalian chitinase AMCase inhibition asthma target

AMCase Binding Affinity: Fragment-Like Reversible Binding

Biacore/surface plasmon resonance (SPR) binding measurements against biotinylated AMCase yielded a Kd of 17,000 nM (17 µM) for this compound [1]. This Kd value is quantitatively consistent with the IC₅₀ of 13,000 nM, confirming that inhibition is driven by reversible binding without significant irreversible or time-dependent components. For context, Compound 1 from the same study — which engages both the active site and a distal hydrophobic pocket — shows a Kd substantially below 1 µM, reflecting its larger binding interface [2]. The ~17 µM Kd places this compound in the fragment-hit affinity range (typically 10–1,000 µM), making it a validated starting point for fragment growing or linking strategies.

AMCase binding (Kd)
Head-to-head
17 µM
Fragment-hit affinity range
SPR; lead compounds show Kd
Co-crystal structure
Cross-study comparable
PDB 3RM9, 2.10 ÅvsNot available for analogs
Unique structurally characterized fragment
Only 4-arylpiperazine-1-carboximidamide with AMCase co-crystal
Salt solubility
Class-level
Higher aqueous solubility vs free base
Aqueous assay compatibility context
Qualitative class-level inference; experimental data not reported
AMCase binding affinity surface plasmon resonance fragment screening

AMCase Co-Crystal Structure for Fragment Optimization

The compound has been co-crystallized with human AMCase and its structure deposited as PDB entry 3RM9 at 2.10 Å resolution [1]. This atomic-resolution structure reveals that 4-(4-chlorophenyl)piperazine-1-carboximidamide occupies the active site pocket of AMCase, with the carboximidamide group forming hydrogen bonds within the catalytic site and the 4-chlorophenyl group oriented toward a hydrophobic sub-pocket [1][2]. In contrast, the closely related unsubstituted 4-phenylpiperazine-1-carboximidamide (CAS 17238-58-3) and 4-(4-fluorophenyl)piperazine-1-carboximidamide (CAS 77723-19-4) have no publicly available AMCase co-crystal structures as of this analysis, meaning their binding modes remain experimentally unconfirmed. This structural data enables rational, structure-guided optimization that is impossible with structurally uncharacterized analogs.

Co-crystal structure
Cross-study comparable
PDB 3RM9, 2.10 ÅvsNot available for analogs
Unique structurally characterized fragment
Only 4-arylpiperazine-1-carboximidamide with AMCase co-crystal
X-ray crystallography fragment-based drug design AMCase structure

Sulfate Salt Solubility Advantage for Aqueous Assays

The sulfate salt (CAS 1417568-42-3; MW = 336.80) provides enhanced aqueous solubility compared to the free base form (CAS 17238-60-7; MW = 238.72) [1]. The free base has a computed XLogP3-AA of 1.5 and only 2 hydrogen bond donors, indicating limited intrinsic aqueous solubility [1]. The sulfate counterion introduces strong ion-dipole interactions with water, typically improving dissolution rate and maximum aqueous concentration. While quantitative solubility measurements for the sulfate salt are not publicly available in peer-reviewed literature, the general principle that sulfate salts of weakly basic guanidine/amidine-containing compounds exhibit significantly higher aqueous solubility than their free base counterparts is well established [2]. This is a relevant consideration for researchers preparing compound stock solutions for biochemical or cell-based assays.

Salt solubility
Class-level
Higher aqueous solubility vs free base
Aqueous assay compatibility context
Qualitative class-level inference; experimental data not reported
aqueous solubility salt form assay development

Evidence-Backed Application Scenarios


AMCase Fragment Optimization for Asthma

Medicinal chemistry teams pursuing AMCase inhibitors for allergic asthma can use this compound as a structurally characterized fragment hit. The co-crystal structure (PDB 3RM9, 2.10 Å resolution [1]) reveals the exact binding pose, enabling rational fragment growing from the 4-chlorophenyl moiety into the adjacent hydrophobic pocket that is occupied by the more potent but larger Compound 1 in the same series [2]. The fragment-level affinity (IC₅₀ = 13 µM; Kd = 17 µM [3]) provides a validated starting point with measurable activity and ligand efficiency metrics for hit-to-lead optimization campaigns.

PAR4 Pathway Deconvolution with Biased Antagonist

Researchers investigating PAR4 signaling bias can employ this compound as a pharmacological tool that discriminates between peptide-induced (IC₅₀ = 72 nM) and γ-thrombin-induced (IC₅₀ = 10,000 nM) receptor activation [4]. This 139-fold potency differential enables experimental designs where PAR4-AP-mediated responses are blocked while leaving thrombin-mediated PAR4 signaling largely intact, facilitating dissection of ligand-biased signaling pathways in platelet biology and thrombosis research.

SAR Probe for Target Selectivity Profiling

The para-chlorophenyl substituent imparts distinct electronic (σₚ = +0.23 for Cl) and lipophilic (π = +0.71) properties compared to the unsubstituted phenyl analog (4-phenylpiperazine-1-carboximidamide, CAS 17238-58-3 [5]). This compound can serve as a SAR probe in selectivity panels to assess how chlorine substitution modulates off-target interactions at aminergic receptors (e.g., adrenergic, dopaminergic, serotonergic) that are known to bind arylpiperazine scaffolds. The sulfate salt form also facilitates direct use in aqueous assay buffers without DMSO pre-dissolution artifacts [6].

Analytical Reference Standard

With commercially available purity specifications typically at ≥95% (and from select vendors at ≥97% ), this compound can serve as a reference standard for HPLC method development, LC-MS quantification, and impurity profiling in pharmaceutical research settings. The well-defined sulfate salt stoichiometry (1:1, confirmed by molecular formula C₁₁H₁₇ClN₄O₄S [5]) provides consistent batch-to-batch physicochemical properties essential for reproducible analytical method validation.

Application
Selection Property
Validation Focus
AMCase Fragment-Based Design
Co-crystal validated binding pose (PDB 3RM9)
Structure-guided fragment growing; ligand efficiency
PAR4 Signaling Bias Studies
Activation-mode selective antagonist
PAR4-AP vs thrombin pathway analysis
Aminergic Receptor Profiling
para-Cl substituent electronic/lipophilic profile
Off-target selectivity panel interpretation
Analytical Reference Standard
Defined sulfate salt stoichiometry (1:1)
Batch-to-batch reproducibility; method validation
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